
(Z)-6,6-Dimethylhept-2-en-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6,6-Dimethylhept-2-en-4-ynal: is an organic compound with a unique structure characterized by a double bond (Z-configuration) and a triple bond within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method involves the addition of an alkyne to a suitable aldehyde precursor under controlled conditions.
Catalytic Hydrogenation: Another method includes the partial hydrogenation of a precursor compound containing multiple unsaturated bonds.
Industrial Production Methods: Industrial production often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-6,6-Dimethylhept-2-en-4-ynal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific enzymes and receptors. Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
(E)-6,6-Dimethylhept-2-en-4-ynal: Differing in the configuration of the double bond.
6,6-Dimethylhept-2-yn-4-ynal: Lacking the double bond.
Uniqueness:
Structural Configuration: The Z-configuration of the double bond in (Z)-6,6-Dimethylhept-2-en-4-ynal imparts unique chemical properties, affecting its reactivity and interactions.
Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(Z)-6,6-dimethylhept-2-en-4-ynal |
InChI |
InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4- |
Clave InChI |
ITSLKJVPPOREBI-XQRVVYSFSA-N |
SMILES isomérico |
CC(C)(C)C#C/C=C\C=O |
SMILES canónico |
CC(C)(C)C#CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


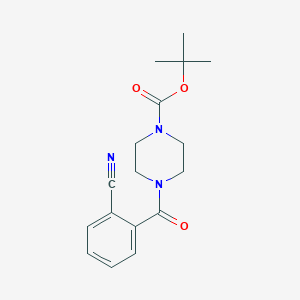
![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
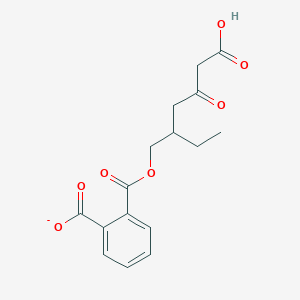
![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)
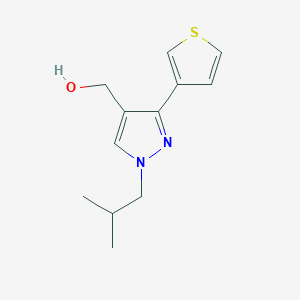


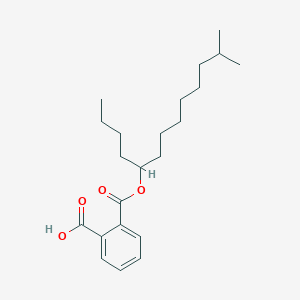
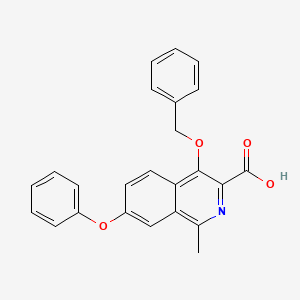
![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)

![3-([1,4'-Bipiperidin]-1'-yl)propanoic acid](/img/structure/B13351585.png)


